

3-Methoxy-4-prop-2-ynylbenzaldehyde

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-prop-2-ynylbenzaldehyde

Cat. No.: B1351543

[Get Quote](#)

An In-depth Technical Guide to 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

This guide provides a comprehensive overview of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a vanillin derivative with significant applications in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

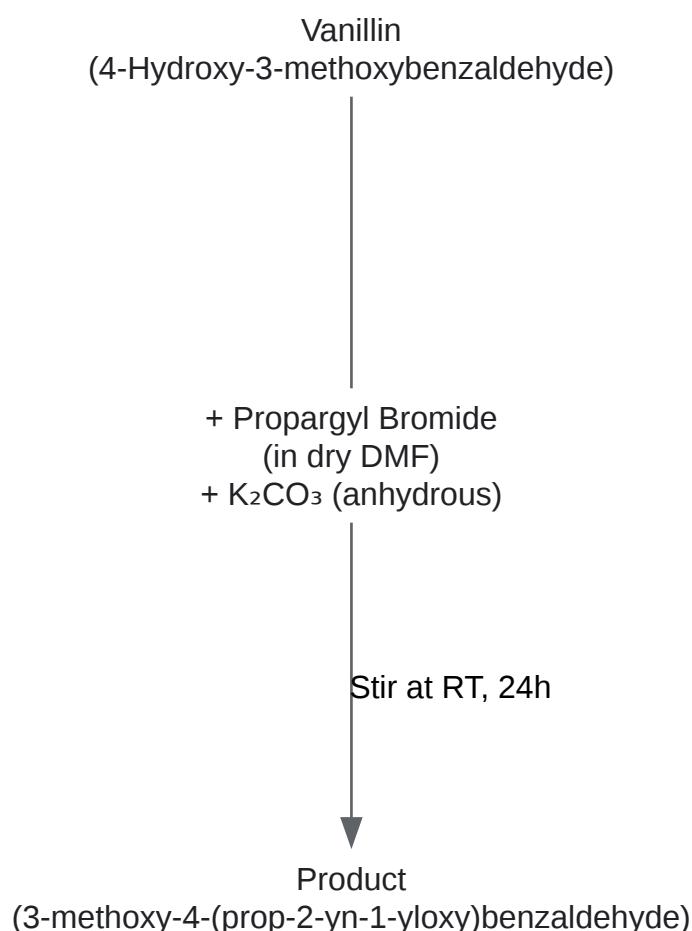
The compound, commonly known as O-propargylvanillin, is a synthetic derivative of vanillin. The terminal alkyne group (propargyl group) makes it a valuable precursor for synthesizing more complex molecules via click chemistry.

IUPAC Name: 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[1][2][3]

Synonyms: **3-Methoxy-4-prop-2-ynylbenzaldehyde**, O-propargylvanillin, 3-methoxy-4-(2-propynylbenzaldehyde, 3-methoxy-4-prop-2-ynylbenzaldehyde[4][5]

Table 1: Physicochemical and Structural Properties

Property	Value	Source(s)
CAS Number	5651-83-2	[4] [6]
Molecular Formula	C ₁₁ H ₁₀ O ₃	[4] [5]
Molecular Weight	190.19 g/mol	[4] [5]
Physical Form	Solid	
Boiling Point	325.2°C at 760 mmHg (Predicted)	[5]
Melting Point	95 °C / 185 °C (458 K)	[1] [2] [7]
Density	1.146 g/cm ³ (Predicted)	[5]


| Storage Conditions | Inert atmosphere, 2-8°C | |

Synthesis and Experimental Protocols

The primary method for synthesizing 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is through the Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Synthesis Reaction Scheme

The overall synthesis involves the O-alkylation of vanillin using propargyl bromide.

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of O-propargylvanillin.

Detailed Experimental Protocol

This protocol is adapted from the synthesis described in the literature[1][2].

Materials:

- 4-Hydroxy-3-methoxybenzaldehyde (vanillin)
- Propargyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Dry dimethylformamide (DMF)

- Chloroform (CHCl₃)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (4:1 v/v)

Procedure:

- Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.2-1.3 eq) in dry DMF.[1][3]
- Add propargyl bromide (1.0-1.6 eq) to the solution.[1][3]
- Stir the reaction mixture at room temperature for 24 hours.[1]
- Pour the reaction mixture into water (approx. 6-7 times the volume of DMF) and extract with CHCl₃.[1]
- Combine the organic phases and wash sequentially with water and a brine solution.[2]
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.[1]
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1 v/v) mixture as the eluent.[1]
- The final product is obtained as a yellow or beige solid.[1][3]

Applications in Drug Discovery and Organic Synthesis

The significance of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde lies in its role as a versatile building block, primarily due to the presence of the terminal alkyne group.

Precursor for Click Chemistry

The propargyl group is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the vanillin scaffold to other molecules of interest (e.g., those with azide functional groups). This strategy is widely employed to create novel hybrid molecules with potential therapeutic activities.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Caption: Workflow from vanillin to bioactive triazoles via click chemistry.

Biological Significance

While the title compound is primarily an intermediate, its derivatives are being actively investigated for a range of biological activities:

- **Antimicrobial Agents:** Propargyloxy benzaldehyde derivatives have demonstrated antibacterial activity against both Gram-positive (e.g., *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*) bacteria, as well as high antifungal activity against fungi like *Aspergillus niger*.[\[8\]](#) The mechanism is thought to involve the disruption of bacterial cell wall synthesis.[\[8\]](#)
- **Neuroprotective Agents:** The scaffold has been incorporated into multitarget-directed ligands designed as neuroprotective agents with calcium channel blocking capabilities.[\[3\]](#)
- **Chemotherapeutic Agents:** Vanillin itself is an intermediate for drugs such as L-dopa and trimethoprim.[\[1\]](#)[\[2\]](#) By using O-propargylvanillin in click chemistry, researchers can synthesize novel 1,2,3-triazole molecules, which are being explored as potential chemotherapeutic agents for various diseases.[\[1\]](#)[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 5651-83-2,3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | lookchem [lookchem.com]
- 6. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | 5651-83-2 [chemicalbook.com]
- 7. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE CAS#: 5651-83-2 [m.chemicalbook.com]
- 8. 4-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-86-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [3-Methoxy-4-prop-2-ynyloxy-benzaldehyde IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351543#3-methoxy-4-prop-2-ynyloxy-benzaldehyde-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com